molecular formula C11H21ClN2O3 B13469139 tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B13469139
M. Wt: 264.75 g/mol
InChI Key: FZZGPQIATZKAPH-UHFFFAOYSA-N
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Description

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O3 and a molecular weight of 264.75 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in the substituents attached to the ring system. The unique structure of this compound gives it distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11;/h4-7,12H2,1-3H3,(H,13,14);1H

InChI Key

FZZGPQIATZKAPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)N.Cl

Origin of Product

United States

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